molecular formula C10H14O5 B12274656 Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate

Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B12274656
M. Wt: 214.21 g/mol
InChI Key: HUKIJZIDGFUNMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER involves the esterification of 4-oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bonds and the formation of corresponding acids. This hydrolysis reaction is crucial in various biochemical pathways and can influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    CIS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Similar in structure but differs in the spatial arrangement of atoms.

    1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Lacks the keto group at the 4-position.

    4-HYDROXY-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Contains a hydroxyl group instead of a keto group at the 4-position.

Uniqueness

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER is unique due to its specific configuration and the presence of both ester and keto functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate (DMOCD) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of DMOCD, focusing on its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

DMOCD is characterized by its dicarboxylate structure, which allows it to participate in various biological reactions. The compound can undergo hydrolysis, oxidation, and reduction reactions, making it versatile in biochemical pathways.

The primary mechanism of action for DMOCD involves its interaction with specific enzymes, particularly esterases. The hydrolysis of its ester bonds results in the formation of corresponding acids, which play crucial roles in various metabolic processes. This hydrolysis is significant for understanding how DMOCD may influence cellular activities and signaling pathways .

Enzyme Interaction

DMOCD has been employed in studies investigating enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It serves as a substrate for various esterases, which catalyze the breakdown of ester bonds. This interaction is pivotal in metabolic pathways and can affect drug metabolism .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to DMOCD. For instance, derivatives exhibiting structural similarities have shown cytotoxic effects against cancer cell lines such as MCF7 (human breast cancer) and others. The presence of specific functional groups appears to enhance these activities, suggesting that modifications to the DMOCD structure could yield more potent anticancer agents .

Study 1: Enzyme-Catalyzed Reactions

In a study assessing the role of DMOCD in enzymatic reactions, researchers prepared a solution containing DMOCD and monitored the hydrolysis process using esterase K310-903. The results indicated that DMOCD effectively served as a substrate, leading to significant product formation within a controlled pH environment (pH 6.8). This underscores its utility in studying enzyme kinetics and mechanisms .

Study 2: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of DMOCD derivatives against various cancer cell lines. Compounds were screened for their ability to inhibit cell proliferation. The findings demonstrated that certain derivatives exhibited higher cytotoxicity than natural products like aspernomine, indicating that structural modifications could enhance therapeutic efficacy .

Data Table: Biological Activity Overview

Biological Activity Description Reference
Enzyme HydrolysisActs as a substrate for esterases
Anticancer ActivityExhibits cytotoxic effects against cancer cells
Metabolic Pathway InfluenceAffects cellular processes through hydrolysis

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 4-oxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3

InChI Key

HUKIJZIDGFUNMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=O)CC1C(=O)OC

Origin of Product

United States

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